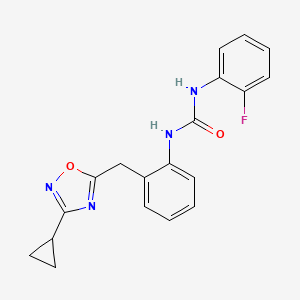![molecular formula C28H26ClN3O3 B2476261 1-(7-ベンゾイル-2H-[1,3]ジオキソロ[4,5-g]キノリン-8-イル)-4-ベンジルピペラジン塩酸塩 CAS No. 1216464-91-3](/img/structure/B2476261.png)
1-(7-ベンゾイル-2H-[1,3]ジオキソロ[4,5-g]キノリン-8-イル)-4-ベンジルピペラジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride is a useful research compound. Its molecular formula is C28H26ClN3O3 and its molecular weight is 487.98. The purity is usually 95%.
BenchChem offers high-quality 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1-(7-ベンゾイル-2H-[1,3]ジオキソロ[4,5-g]キノリン-8-イル)-4-ベンジルピペラジン塩酸塩の科学研究における用途に関する包括的な分析を紹介します。
抗癌研究
この化合物は、癌細胞の増殖を阻害する能力から、抗癌研究において可能性を示しています。そのユニークな構造により、特定の細胞標的に結合し、さまざまな癌細胞株においてアポトーシス(プログラム細胞死)を引き起こします。 研究では、前臨床モデルにおいて腫瘍の増殖を抑制する効果が実証されており、抗癌剤としてさらなる開発が期待される有望な候補となっています .
抗菌活性
研究により、この化合物は有意な抗菌性を有することが示されています。さまざまな細菌および真菌病原体に対して試験が行われ、阻害効果が認められています。 この化合物の作用機序は、微生物の細胞膜を破壊し、必須代謝プロセスを阻害することであり、新たな抗菌療法の開発に向けた候補として注目されています .
神経保護効果
神経科学の分野では、この化合物は神経保護効果について研究されています。アルツハイマー病やパーキンソン病など、神経変性疾患に見られる酸化ストレスやアポトーシスから神経細胞を保護することが判明しています。 この化合物は、神経炎症性経路を調節し、神経細胞の生存を促進する能力により、神経保護のための治療薬としての可能性を秘めています .
抗炎症作用
この化合物の抗炎症作用は、さまざまな炎症モデルにおいて研究されています。プロ炎症性サイトカインの産生を抑制し、炎症性経路の活性化を阻害することが示されています。 そのため、関節リウマチや炎症性腸疾患などの炎症性疾患の治療薬としての候補となっています.
薬物送達システムの可能性
最後に、この化合物は、薬物送達システムにおける可能性について研究されています。そのユニークな化学構造により、他の治療薬と結合させることができ、その安定性とバイオアベイラビリティを高めることができます。この用途は、より効果的かつ標的を絞った薬物送達方法の開発において重要です。
ChemSpider Springer BMC Chemistry BenchChem
特性
IUPAC Name |
[8-(4-benzylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3.ClH/c32-28(21-9-5-2-6-10-21)23-17-29-24-16-26-25(33-19-34-26)15-22(24)27(23)31-13-11-30(12-14-31)18-20-7-3-1-4-8-20;/h1-10,15-17H,11-14,18-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAOURUBVFUCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=O)C6=CC=CC=C6.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
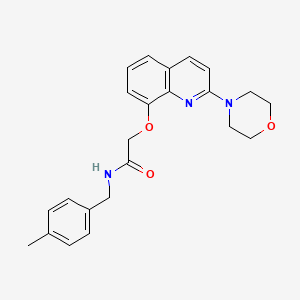
![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)
![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid](/img/structure/B2476185.png)
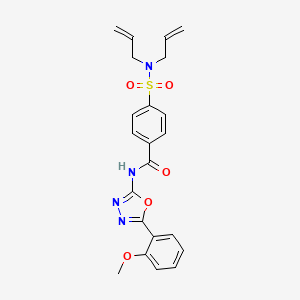

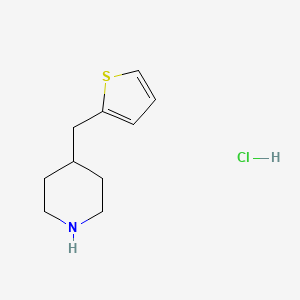
![N-(4-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2476191.png)

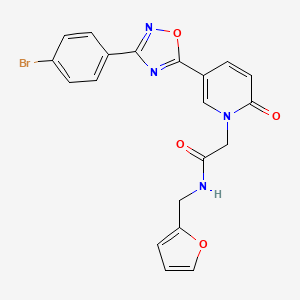
![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)
